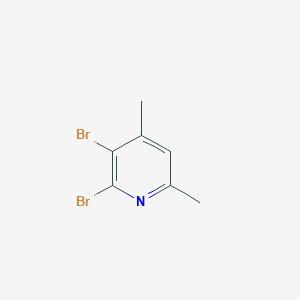

2,3-二溴-4,6-二甲基吡啶

描述

2,3-Dibromo-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dibromo-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

“2,3-二溴-4,6-二甲基吡啶” 应用分析

- 用于合成氮杂酞菁染料,这些染料用于制备高度稳定的染料和新型功能材料。 这些材料在非线性光学、光电导体、液晶、电致变色器件、太阳能器件、彩色显示器和用于信息存储的激光系统中具有应用 .

- 由于空间位阻和溴取代基的存在,该化合物的结构允许非共价超分子相互作用。 这会导致形成具有潜在材料科学应用的复杂晶体结构 .

- 该化合物的安全性概况,包括急性毒性和皮肤刺激潜力,对其在实验室环境中的处理和使用至关重要。 此信息对于其在任何需要直接接触或潜在接触的领域中的应用至关重要 .

- 2,3-二溴-4,6-二甲基吡啶的 MSDS 提供了有关其性质、处理预防措施和安全措施的详细信息。 这对于其在任何科学研究环境中的应用都至关重要 .

氮杂酞菁染料的前体

超分子化学

光动力疗法

配位化合物的合成

安全和毒理学研究

材料安全数据表 (MSDS)

2 … 晶体结构中的非共价超分子相互作用 4,6-二甲基吡啶-2,3-二碳腈及其与 2,3-Dibromo-4,6-dimethylpyridine | 610261-10-4 - MilliporeSigma 4-bromo-2,6-dimethylpyridine 97 5093-70-9 - MilliporeSigma

安全和危害

生化分析

Biochemical Properties

2,3-Dibromo-4,6-dimethylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, 2,3-Dibromo-4,6-dimethylpyridine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme, leading to enzyme inhibition .

Cellular Effects

The effects of 2,3-Dibromo-4,6-dimethylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dibromo-4,6-dimethylpyridine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. For example, 2,3-Dibromo-4,6-dimethylpyridine can inhibit the activity of glutathione S-transferase by binding to its active site. This inhibition results in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dibromo-4,6-dimethylpyridine can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term exposure to 2,3-Dibromo-4,6-dimethylpyridine in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 2,3-Dibromo-4,6-dimethylpyridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and enzyme inhibition. At high doses, it can cause significant toxic effects, including liver damage, neurotoxicity, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

2,3-Dibromo-4,6-dimethylpyridine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the inhibition of cytochrome P450 by 2,3-Dibromo-4,6-dimethylpyridine can lead to the accumulation of unmetabolized substrates, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,3-Dibromo-4,6-dimethylpyridine within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,3-Dibromo-4,6-dimethylpyridine within tissues can vary depending on the presence of binding proteins and transporters .

Subcellular Localization

The subcellular localization of 2,3-Dibromo-4,6-dimethylpyridine can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2,3-Dibromo-4,6-dimethylpyridine can localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The localization of this compound within the cell can determine its overall impact on cellular processes .

属性

IUPAC Name |

2,3-dibromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZFHBXQDURYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302945 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-10-4 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)